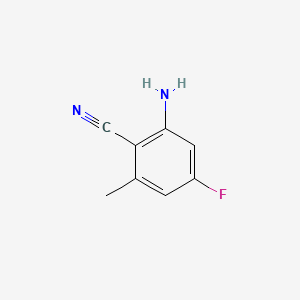

2-Amino-4-fluoro-6-methylbenzonitrile

説明

BenchChem offers high-quality 2-Amino-4-fluoro-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-fluoro-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-fluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQZUBTGRJMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-fluoro-6-methylbenzonitrile, a key building block in modern medicinal and agrochemical research. While publicly available, experimentally validated data for this specific compound is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust resource for its synthesis, characterization, and application. The strategic placement of amino, fluoro, and methyl groups on the benzonitrile scaffold makes it a highly valuable intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide presents its known properties, a proposed synthetic route, predicted spectroscopic data for characterization, an analysis of its chemical reactivity, and a discussion of its potential applications, with a focus on providing researchers with the foundational knowledge needed for its effective utilization.

Introduction: The Strategic Importance of Fluorinated Anthranilonitriles

Substituted 2-aminobenzonitriles, also known as anthranilonitriles, are a class of "privileged structures" in medicinal chemistry.[1] Their inherent functionality allows for the construction of a wide variety of heterocyclic systems, which are central scaffolds in numerous therapeutic agents.[2][3] The introduction of a fluorine atom into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No. 159020-76-5) is a prime example of this molecular architecture, poised for application in the development of next-generation targeted therapies. Its trifunctional nature offers multiple sites for chemical modification, making it a versatile precursor for complex molecular designs, particularly in the realm of kinase inhibitors where such scaffolds are known to interact with the ATP-binding site.[1][5]

Physicochemical and Structural Properties

A summary of the known and predicted properties of 2-Amino-4-fluoro-6-methylbenzonitrile is presented below. It is important to note that while some data is available from commercial suppliers, other parameters are predicted based on computational models and data from analogous compounds.[6][7]

| Property | Value | Source |

| CAS Number | 159020-76-5 | [6] |

| Molecular Formula | C₈H₇FN₂ | [6] |

| Molecular Weight | 150.15 g/mol | [6] |

| Appearance | White to light yellow crystalline powder (Predicted) | [7] |

| Purity | ≥98% (Commercially available) | [6] |

| Melting Point | Not experimentally determined | |

| Boiling Point | Predicted: ~280-320 °C at 760 mmHg | [7] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | [7] |

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-fluoro-6-methylaniline and proceeds through nitration followed by a Sandmeyer reaction and subsequent reduction.

Caption: Proposed synthetic workflow for 2-Amino-4-fluoro-6-methylbenzonitrile.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Fluoro-6-methylaniline

-

Cool a mixture of concentrated sulfuric acid to 0-5 °C.

-

Slowly add 2-fluoro-6-methylaniline, maintaining the temperature below 10 °C.

-

Add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-fluoro-6-methyl-4-nitroaniline.

Causality: The strong acid mixture protonates the aniline, and the subsequent electrophilic aromatic substitution with the nitronium ion (NO₂⁺) is directed primarily to the para position due to the ortho/para-directing nature of the amino and methyl groups, and the steric hindrance at the other ortho positions.

Step 2 & 3: Sandmeyer Reaction

-

Suspend 2-fluoro-6-methyl-4-nitroaniline in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete conversion.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-fluoro-6-methyl-4-nitrobenzonitrile.

Causality: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring by converting the primary amine to a diazonium salt, which is then displaced by the cyanide nucleophile, catalyzed by copper(I).

Step 4: Reduction of the Nitro Group

-

Dissolve 2-fluoro-6-methyl-4-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. Common methods include using tin(II) chloride in concentrated HCl or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[8]

-

If using SnCl₂, heat the reaction mixture under reflux until the starting material is consumed. Then, basify to precipitate tin salts and extract the product.

-

If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere until hydrogen uptake ceases.

-

Filter the catalyst (for hydrogenation) and remove the solvent to obtain the crude product.

-

Purify the crude 2-Amino-4-fluoro-6-methylbenzonitrile by recrystallization or column chromatography.

Causality: The nitro group is readily reduced to a primary amine under various conditions. Catalytic hydrogenation is often a cleaner method, while the SnCl₂/HCl method is robust and effective for nitro group reduction.

Spectroscopic Characterization (Predicted)

As experimentally obtained spectra are not widely published, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][9][10]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5-6.8 | d | 1H | Aromatic H |

| ~6.4-6.6 | d | 1H | Aromatic H |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.2-2.4 | s | 3H | -CH₃ |

Rationale: The aromatic protons would appear as doublets due to coupling with the fluorine atom. The amino protons would likely be a broad singlet, and the methyl protons a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d) | C-F |

| ~150-155 (d) | C-NH₂ |

| ~140-145 (d) | C-CH₃ |

| ~115-120 | C≡N |

| ~110-115 (d) | Aromatic C-H |

| ~105-110 (d) | Aromatic C-H |

| ~100-105 (d) | C-CN |

| ~18-22 | -CH₃ |

Rationale: The carbon atoms attached to or near the fluorine will exhibit splitting (doublets, d) due to C-F coupling. The chemical shifts are estimated based on the electronic effects of the substituents.

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | N-H stretching (asymmetric) |

| 3300-3400 | N-H stretching (symmetric) |

| 2220-2240 | C≡N stretching |

| ~1620 | N-H bending |

| ~1250 | C-F stretching |

Rationale: The spectrum would be dominated by the characteristic stretches of the primary amine and the nitrile group. The C-F stretch is also a key diagnostic peak.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 150.06

-

Major Fragments: Loss of HCN (m/z = 123), loss of CH₃ (m/z = 135).

Rationale: High-resolution mass spectrometry should confirm the molecular formula C₈H₇FN₂. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals.

Chemical Reactivity and Applications

The reactivity of 2-Amino-4-fluoro-6-methylbenzonitrile is governed by its three functional groups, making it a versatile synthetic intermediate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. appretech.com [appretech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No: 159020-76-5), a substituted aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. This document delves into the molecule's core chemical structure, physicochemical properties, plausible synthetic routes, and detailed spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, stemming from the interplay of its amino, fluoro, methyl, and nitrile functional groups, and discusses its applications as a pivotal building block in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights for the laboratory setting.

Introduction: A Versatile Fluorinated Building Block

2-Amino-4-fluoro-6-methylbenzonitrile is a polysubstituted benzene derivative that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a strategic arrangement of four distinct functional groups: an activating amino (-NH₂) group, a deactivating yet synthetically versatile nitrile (-C≡N) group, a metabolically influential fluoro (-F) atom, and a methyl (-CH₃) group. This unique combination of substituents imparts a nuanced reactivity profile and makes it a sought-after precursor for complex heterocyclic scaffolds.

In the realm of drug development, the incorporation of fluorine into molecular frameworks is a well-established strategy to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3][4] The nitrile group itself is a key pharmacophore found in over 30 prescribed medications and can act as a bioisostere for other functional groups or participate in crucial binding interactions.[5] Consequently, 2-Amino-4-fluoro-6-methylbenzonitrile emerges as a high-potential starting material for synthesizing targeted therapeutic agents, particularly kinase inhibitors for oncology and novel agrochemicals.[6]

This guide will systematically deconstruct the chemistry of this compound, providing the technical detail necessary for its synthesis, characterization, and strategic application in research and development programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The key identifiers and computed properties for 2-Amino-4-fluoro-6-methylbenzonitrile are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Amino-4-fluoro-6-methylbenzonitrile | N/A |

| CAS Number | 159020-76-5 | [7] |

| Molecular Formula | C₈H₇FN₂ | [7] |

| Molecular Weight | 150.15 g/mol | [7][8] |

| Appearance | Expected to be a solid, likely a white to light yellow crystalline powder | [9] |

| Melting Point | Not experimentally determined in reviewed literature. | N/A |

| Boiling Point | Predicted: ~280-320 °C at 760 mmHg | [9] |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. | [9] |

| Purity | Commercially available at ≥98% | [7] |

Note: Some properties are predicted based on computational models or data from structurally analogous compounds due to limited experimental data for this specific molecule.

Structural Diagram

The chemical structure of 2-Amino-4-fluoro-6-methylbenzonitrile is foundational to understanding its properties and reactivity.

Caption: Chemical structure of 2-Amino-4-fluoro-6-methylbenzonitrile.

Synthesis and Purification

While specific journal-documented syntheses for 2-Amino-4-fluoro-6-methylbenzonitrile are not prevalent in the public domain, a plausible and efficient synthetic pathway can be proposed based on established organofluorine chemistry. The following workflow represents a logical approach starting from a commercially available precursor.

Proposed Synthetic Workflow

A logical synthetic strategy involves the amination of a difluorinated precursor. This approach leverages the differential reactivity of the fluorine atoms, where the fluorine ortho to the strong electron-withdrawing nitrile group is more susceptible to nucleophilic aromatic substitution (SₙAr).

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure derived from similar transformations.[10] Causality: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the reactants and accelerates SₙAr reactions. The elevated temperature provides the necessary activation energy to overcome the reaction barrier.

-

Reaction Setup: To a solution of 2,4-difluoro-6-methylbenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5-10 mL per gram of starting material) in a sealed pressure vessel, add a concentrated aqueous solution of ammonia (e.g., 28-30%, 5-10 eq).

-

Execution: Seal the vessel and heat the reaction mixture to 80-100 °C. Rationale: The ortho- and para-directing electron-withdrawing nitrile group makes the C2 and C4 positions electron-deficient. The fluorine at the C2 position is further activated by the adjacent nitrile, making it the primary site for nucleophilic attack by ammonia.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Work-up: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMSO and excess ammonia.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Rationale: This step is essential to remove any unreacted starting material and potential regioisomeric byproducts, ensuring high purity of the final compound.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Structural Characterization

Unambiguous characterization is paramount for confirming the identity and purity of a synthesized compound. The following spectral data are predicted for 2-Amino-4-fluoro-6-methylbenzonitrile.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~6.5-6.7 ppm (d, 1H): Aromatic proton at C5, split by the fluorine at C4 (expect ³JH-F ≈ 8-10 Hz).

-

δ ~6.4-6.6 ppm (d, 1H): Aromatic proton at C3, split by the fluorine at C4 (expect ⁴JH-F ≈ 4-6 Hz).

-

δ ~4.5-5.0 ppm (br s, 2H): Protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~2.3 ppm (s, 3H): Protons of the methyl (-CH₃) group.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~160-165 ppm (d, ¹JC-F ≈ 250 Hz): Carbon C4, showing a large coupling constant due to the directly attached fluorine.

-

δ ~150 ppm (d, ³JC-F ≈ 8 Hz): Carbon C2, attached to the amino group.

-

δ ~117 ppm (s): Nitrile carbon (-C≡N).

-

δ ~110-120 ppm (d): Aromatic carbons C3 and C5, showing smaller C-F couplings.

-

δ ~100-110 ppm (d): Carbon C1, ipso to the nitrile group.

-

δ ~20 ppm (s): Methyl carbon (-CH₃).

-

-

¹⁹F NMR Spectroscopy (376 MHz, CDCl₃):

-

A single resonance is expected in the typical range for an aryl fluoride, likely between δ -110 to -120 ppm . The signal would be coupled to the adjacent aromatic protons.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3450-3350 cm⁻¹: Two distinct sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[11]

-

~2220-2240 cm⁻¹: Strong, sharp absorption characteristic of the C≡N (nitrile) stretch.[9][11]

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

~1250-1300 cm⁻¹: C-F stretching vibration.

-

Aromatic C-H stretches above 3000 cm⁻¹ and various fingerprint region absorptions.

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI): Molecular ion (M⁺) peak expected at m/z = 150.15.

-

Electrospray Ionization (ESI+): [M+H]⁺ peak expected at m/z = 151.16.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Amino-4-fluoro-6-methylbenzonitrile is governed by the electronic interplay of its substituents. The amino group is a powerful ortho-, para-director and activator for electrophilic aromatic substitution, while the nitrile and fluoro groups are deactivating and meta-directing.

Caption: Electronic effects of substituents on the aromatic ring.

-

Amino Group Reactivity: The primary amine at C2 is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Nitrile Group Reactivity: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Electrophilic Aromatic Substitution (EAS): The overall directing effect for EAS is dominated by the powerful activating -NH₂ group, directing incoming electrophiles to the positions ortho and para to it (C3 and C5). However, these positions are already substituted. The C5 position is sterically hindered by the adjacent methyl group. Therefore, EAS reactions on this scaffold may be challenging and could lead to complex product mixtures without careful control of reaction conditions.

Applications in Research and Drug Development

2-Amino-4-fluoro-6-methylbenzonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its pre-functionalized scaffold, which allows for rapid elaboration into more complex target molecules.

-

Kinase Inhibitors: Many modern kinase inhibitors feature a heterocyclic core (e.g., quinazoline, pyrimidine). The ortho-amino-nitrile functionality is ideal for constructing such rings. For instance, condensation with a one-carbon electrophile (like formamide or an orthoester) can lead directly to an aminopyrimidine or quinazoline core, a common motif in oncology drugs.[12]

-

Agrochemicals: The structural motifs accessible from this building block are also relevant in the design of herbicides and fungicides, where metabolic stability and target affinity are critical design parameters.[6]

-

Materials Science: Substituted benzonitriles can be used in the synthesis of thermally stable polymers and as building blocks for thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[13]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminobenzonitriles should be used to guide handling procedures.[14][15][16][17][18]

-

GHS Hazard Classification (Anticipated):

-

Precautionary Measures & PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15][18]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[14][17][18] If dusts are generated, a NIOSH-approved respirator is recommended.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[15] Wash hands thoroughly after handling.[14][16] Do not eat, drink, or smoke when using this product.[15][18]

-

-

Storage:

-

Disposal:

Conclusion

2-Amino-4-fluoro-6-methylbenzonitrile is a strategically designed chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique constellation of functional groups provides a versatile platform for constructing complex molecular architectures. The presence of a fluorine atom offers a built-in advantage for modulating the pharmacokinetic profiles of derivative compounds, while the ortho-amino-nitrile motif is a classic precursor for valuable heterocyclic systems. This guide has provided a foundational understanding of its properties, synthesis, characterization, and safe handling, equipping researchers and developers with the necessary knowledge to leverage this potent building block in their scientific endeavors.

References

-

2-Amino-6-fluorobenzonitrile - SAFETY DATA SHEET. Autech Scientific. [Link]

-

2-Amino-4-fluoro-6-methylbenzonitrile - Appretech Scientific Limited. Appretech. [Link]

-

2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem. PubChem. [Link]

-

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile | C9H8FNO2 | CID 131530966. PubChem. [Link]

-

On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). Royal Society of Chemistry. [Link]

-

2-Amino-4-fluoro-6-methylbenzonitrile - MySkinRecipes. MySkinRecipes. [Link]

-

(Z)-3-(3-bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one. Chemlin. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. PubMed. [Link]

-

1423030-11-8 | Product Name : (Z)-2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic acid - Pharmaffiliates. Pharmaffiliates. [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate. ResearchGate. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Institutes of Health. [Link]

-

— Infrared spectrum of 2-chloro-6-methylbenzonitrile | Download Scientific Diagram. ResearchGate. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate. ResearchGate. [Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. [Link]

-

2-Fluoro-6-methoxy-4-methylbenzonitrile | C9H8FNO | CID 177795301 - PubChem. PubChem. [Link]

-

The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate. ResearchGate. [Link]

-

2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor - ChemRxiv. ChemRxiv. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-fluoro-6-methylbenzonitrile [myskinrecipes.com]

- 7. appretech.com [appretech.com]

- 8. CAS 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile - Synblock [synblock.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. ossila.com [ossila.com]

- 13. ossila.com [ossila.com]

- 14. echemi.com [echemi.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. downloads.ossila.com [downloads.ossila.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

2-Amino-4-fluoro-6-methylbenzonitrile molecular weight

An In-Depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No: 159020-76-5), a fluorinated aromatic building block with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational chemical data, predictive analytical insights, and practical methodologies to serve as an essential resource for researchers and scientists. The guide covers the compound's physicochemical properties, detailed protocols for its analytical characterization, a plausible synthetic route, and a discussion of its chemical reactivity. Furthermore, it explores the strategic importance of the fluorinated anthranilonitrile scaffold in modern drug design, highlighting its potential as a precursor for developing novel therapeutics. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

2-Amino-4-fluoro-6-methylbenzonitrile is a substituted anthranilonitrile, a class of compounds recognized for its utility as a versatile scaffold in the synthesis of heterocyclic systems. The strategic placement of its functional groups—an amine, a nitrile, a fluorine atom, and a methyl group—offers a unique combination of reactivity and physicochemical properties that are highly sought after in drug discovery programs.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, bioavailability, and lipophilicity.[1][2][3][4] The fluorine atom at the 4-position of the benzene ring can modulate the pKa of the amino group and influence intermolecular interactions with biological targets. The ortho-amino nitrile arrangement is a classical precursor for the synthesis of quinazolines and other fused heterocyclic systems, which are core structures in numerous approved drugs, particularly kinase inhibitors used in oncology.[5] This guide provides the foundational knowledge required to effectively utilize this high-value building block in complex synthetic campaigns.

Physicochemical and Structural Properties

The fundamental identity and properties of 2-Amino-4-fluoro-6-methylbenzonitrile are summarized below. These data are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 159020-76-5 | [6][7] |

| Molecular Formula | C₈H₇FN₂ | [6][7][8] |

| Molecular Weight | 150.15 g/mol | [6][7][8] |

| Appearance | Typically an off-white to light yellow solid/powder | Inferred from related compounds[1][9] |

| Purity | Commercially available at ≥98% | [6] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds[1] |

Chemical Structure:

Figure 1: Chemical Structure of 2-Amino-4-fluoro-6-methylbenzonitrile.

Figure 1: Chemical Structure of 2-Amino-4-fluoro-6-methylbenzonitrile.

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of 2-Amino-4-fluoro-6-methylbenzonitrile. While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous structures.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two amino protons (-NH₂) will likely appear as a broad singlet. The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and the fluorine atom. The methyl group (-CH₃) protons will present as a sharp singlet.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with their chemical shifts influenced by the attached functional groups. The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF). The methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Primary Amine (-NH₂) | 3300 - 3500 | N-H Stretch (symmetric & asymmetric) |

| Nitrile (-C≡N) | 2220 - 2260 | C≡N Stretch |

| Aromatic Ring | 1500 - 1600 | C=C Stretch |

| Fluoroalkane | 1000 - 1400 | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (150.15).

Experimental Protocol for Analytical Characterization

This protocol outlines a self-validating workflow for the comprehensive characterization of a research sample of 2-Amino-4-fluoro-6-methylbenzonitrile.

Step 1: Sample Preparation

-

For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

For IR (ATR method), place a small, dry amount of the solid sample directly on the ATR crystal.

-

For HPLC-MS, prepare a stock solution of 1 mg/mL in acetonitrile or methanol. Filter through a 0.22 µm syringe filter before analysis.

Step 2: Spectroscopic Acquisition

-

Acquire ¹H, ¹³C, and DEPT NMR spectra.

-

Record the IR spectrum from 4000-400 cm⁻¹.

-

Inject the sample into an HPLC-MS system equipped with a C18 column to confirm purity and obtain a high-resolution mass spectrum.

Step 3: Data Analysis & Validation

-

NMR: Integrate the ¹H NMR signals to confirm proton counts. Correlate ¹H and ¹³C signals using 2D NMR (HSQC/HMBC) if structural ambiguity exists.

-

IR: Assign major peaks to the expected functional groups (NH₂, C≡N, C-F). The presence of all expected peaks provides validation.

-

MS: Confirm that the measured mass of the molecular ion matches the calculated exact mass of C₈H₇FN₂ (150.0593).

-

Purity: The HPLC chromatogram should show a single major peak, ideally >98% by area.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a plausible and efficient pathway involves the selective nucleophilic aromatic substitution (SₙAr) of ammonia on a suitably activated precursor, followed by reduction. A likely starting material is 2,4-difluoro-6-nitrotoluene.

Protocol:

-

Amination: Dissolve 2,4-difluoro-6-nitrotoluene in a polar aprotic solvent like DMSO. Bubble ammonia gas through the solution or use aqueous ammonia at an elevated temperature (e.g., 80-100 °C). The nitro group strongly activates the ortho and para positions, making the fluorine at C2 susceptible to substitution.

-

Reduction: The resulting 2-amino-4-fluoro-6-nitrotoluene intermediate is then reduced. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with iron powder in acetic acid or tin(II) chloride), would effectively convert the nitro group to the desired primary amine.

-

Workup and Purification: Following the reduction, a standard aqueous workup and extraction are performed. The final product, 2-Amino-4-fluoro-6-methylbenzonitrile, is purified via column chromatography or recrystallization.

Chemical Reactivity

The compound's reactivity is governed by its functional groups:

-

Amino Group: It is a nucleophile and can be acylated, alkylated, or used in cyclization reactions. It can also be diazotized to form a diazonium salt, enabling Sandmeyer-type reactions to introduce other functionalities.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It is also a key participant in cyclization reactions to form heterocycles.

-

Aromatic Ring: The ring is activated by the amino group towards electrophilic aromatic substitution, although the fluorine and nitrile groups are deactivating.

Applications in Medicinal Chemistry and Drug Development

The Strategic Value of the Fluorinated Anthranilonitrile Scaffold

The 2-amino-benzonitrile moiety is a privileged scaffold for constructing quinazoline and quinazolinone heterocycles. These bicyclic systems are prevalent in a wide range of biologically active molecules, including treatments for cancer and malaria.[5] The presence of fluorine enhances the drug-like properties of these molecules.[2][11] Therefore, 2-Amino-4-fluoro-6-methylbenzonitrile serves as an ideal starting material for building libraries of novel, fluorinated heterocyclic compounds for high-throughput screening.

Hypothetical Application: Synthesis of a Fused Pyrimidine Core

A primary application of this building block is in the synthesis of fused pyrimidine systems, which are often found in kinase inhibitors. The amino group can react with a one-carbon electrophile (like an orthoformate or formamide) and the nitrile group can participate in a subsequent intramolecular cyclization to form a quinazoline ring.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Amino-4-fluoro-6-methylbenzonitrile. Therefore, precautions must be based on data from structurally similar compounds, such as other aminobenzonitriles.[9][12][13][14]

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9][14]

-

Irritation: Causes skin irritation and serious eye irritation.[9][12]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Safe Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[13]

-

Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[12][14]

-

Avoid Contact: Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-Amino-4-fluoro-6-methylbenzonitrile is a valuable and strategically designed chemical intermediate. Its unique combination of functional groups makes it an ideal precursor for the synthesis of complex, fluorinated heterocyclic compounds, particularly those of interest in medicinal chemistry. This guide provides the essential technical information—from physicochemical properties and analytical methods to synthesis and safe handling—required for researchers to confidently and effectively incorporate this building block into their research and development programs.

References

-

Appretech Scientific Limited. 2-Amino-4-fluoro-6-methylbenzonitrile. [Link]

-

Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. [Link]

-

PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. [Link]

-

Chemcasts. 2-Amino-4-methylbenzonitrile Properties vs Temperature. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. appretech.com [appretech.com]

- 7. 2-AMINO-4-FLUORO-6-METHYL-BENZONITRILE | CymitQuimica [cymitquimica.com]

- 8. CAS 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile - Synblock [synblock.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. One moment, please... [mjas.analis.com.my]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-4-fluoro-6-methylbenzonitrile, a key intermediate in modern medicinal chemistry. Recognizing its significance as a scaffold in the development of targeted therapeutics, this document elucidates the core chemical principles, step-by-step experimental protocols, and mechanistic underpinnings of its synthesis. We will explore a highly plausible and efficient synthetic route, grounded in established chemical transformations, and provide the necessary data for its practical implementation in a research and development setting. This guide is intended to empower researchers with the knowledge to confidently synthesize and utilize this valuable building block in their drug discovery endeavors.

Introduction: The Strategic Importance of 2-Amino-4-fluoro-6-methylbenzonitrile in Drug Discovery

Substituted aminobenzonitriles are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. Their unique electronic and structural features make them versatile precursors for a wide array of heterocyclic systems, which form the core of many therapeutic agents. The nitrile group, in particular, is a valuable functional handle for constructing nitrogen-containing heterocycles, and it has been identified as a key pharmacophore in a variety of approved drugs.[1]

The target molecule of this guide, 2-Amino-4-fluoro-6-methylbenzonitrile, is a highly functionalized aromatic system. The strategic placement of the amino, fluoro, and methyl groups on the benzonitrile core offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric bulk and influence molecular conformation. The ortho-amino group is particularly reactive and serves as a key nucleophile in cyclization reactions to form quinazolines and other important heterocyclic scaffolds. These derivatives have shown promise as kinase inhibitors for the treatment of cancer and other diseases.[2]

This guide will focus on a robust and accessible synthetic pathway to 2-Amino-4-fluoro-6-methylbenzonitrile, providing a detailed experimental protocol and a thorough discussion of the underlying reaction mechanisms.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a target molecule is paramount for its successful synthesis, purification, and handling. Below is a summary of the key properties of 2-Amino-4-fluoro-6-methylbenzonitrile.

| Property | Value | Reference |

| CAS Number | 159020-76-5 | [3] |

| Molecular Formula | C₈H₇FN₂ | [3] |

| Molecular Weight | 150.15 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Melting Point | 92-95 °C (for the related 2-amino-4-methylbenzonitrile) | [4] |

| Purity | >98% (typical for commercial samples) | [3] |

Predicted Spectral Data:

| Spectrum | Predicted Peaks |

| ¹H NMR | Aromatic protons, a singlet for the methyl group, and a broad singlet for the amino protons. |

| ¹³C NMR | Aromatic carbons, a signal for the methyl carbon, and a characteristic signal for the nitrile carbon. |

| IR Spectroscopy | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching.[2] |

Proposed Synthesis Pathway: A Two-Step Approach

The most plausible and efficient synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile involves a two-step sequence starting from a commercially available precursor. This pathway leverages a well-established nucleophilic aromatic substitution (SNAAr) reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds on electron-deficient aromatic rings.[5][6][7][8]

The proposed pathway is as follows:

-

Step 1: Cyanation of 2-Bromo-5-fluorotoluene to yield 4-Fluoro-2-methylbenzonitrile.

-

Step 2: Nitration of 4-Fluoro-2-methylbenzonitrile followed by reduction, or a more direct approach involving amination of a di-halogenated precursor. Based on available literature for analogous compounds, a more direct and efficient approach is the amination of 2,4-difluoro-6-methylbenzonitrile.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are designed to be a self-validating system. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Step 1: Synthesis of 4-Fluoro-2-methylbenzonitrile

This procedure is adapted from a known method for the cyanation of aryl bromides.[9]

Materials and Reagents:

-

2-Bromo-5-fluorotoluene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorotoluene (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to reflux (typically around 153 °C for DMF) and maintain for 24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper salts.

-

Extract the aqueous layer with toluene (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from a mixture of toluene and hexane to yield 4-fluoro-2-methylbenzonitrile as a solid.

Yield and Purity:

-

Expected Yield: 60-70%

-

Expected Purity: >98% (by GC-MS)

Step 2: Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile

This protocol is based on the well-documented nucleophilic aromatic substitution of a fluorine atom by ammonia on an activated aromatic ring.[10]

Materials and Reagents:

-

2,4-Difluoro-6-methylbenzonitrile (hypothetical intermediate, synthesis would require a separate fluorination step from 4-Fluoro-2-methylbenzonitrile)

-

Aqueous ammonia (28-30%)

-

Dimethyl sulfoxide (DMSO)

-

Sealed reaction vessel (e.g., a pressure tube or autoclave)

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a sealed reaction vessel, dissolve 2,4-difluoro-6-methylbenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add an excess of aqueous ammonia (10-20 eq) to the solution.

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Maintain the temperature and stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Amino-4-fluoro-6-methylbenzonitrile.

Yield and Purity:

-

Expected Yield: 80-90%

-

Expected Purity: >99% (by HPLC)

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and adapting these protocols to different substrates.

Mechanism of Cyanation

The conversion of an aryl bromide to a benzonitrile using copper(I) cyanide is a classic transformation known as the Rosenmund-von Braun reaction. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile.

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAAr)

The amination of 2,4-difluoro-6-methylbenzonitrile proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination pathway.

-

Addition of the Nucleophile: The ammonia molecule (the nucleophile) attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion (a good leaving group in this context), yielding the final product.

Caption: Mechanism of the nucleophilic aromatic substitution (SNAAr) reaction.

Safety and Handling

As with all chemical syntheses, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Copper(I) cyanide: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme care.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Aqueous ammonia: Corrosive and has a pungent odor. Handle in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Outlook

The synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile is a key enabling step in the development of novel therapeutics. The pathway outlined in this guide, centered around a robust nucleophilic aromatic substitution, offers an efficient and scalable route to this valuable building block. The mechanistic insights provided should empower researchers to optimize and adapt these procedures for their specific needs. As the demand for highly functionalized and diverse small molecules continues to grow in the pharmaceutical industry, the importance of reliable synthetic routes to key intermediates like 2-Amino-4-fluoro-6-methylbenzonitrile will only increase.

References

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P

-

2-Amino-4-fluoro-6-methylbenzonitrile - Appretech Scientific Limited. (URL: [Link])

-

On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). (URL: [Link])

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (URL: [Link])

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])

-

Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: [Link])

- CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google P

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

-

Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28) - PrepChem.com. (URL: [Link])

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: not available)

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - NIH. (URL: [Link])

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: [Link])

-

products-search - Coolpharm. (URL: [Link])

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. ossila.com [ossila.com]

- 4. 2-氨基-4-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. vapourtec.com [vapourtec.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 10. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

The Aminobenzonitrile Scaffold: A Versatile Blueprint for Biologically Active Molecules

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminobenzonitrile framework, a deceptively simple aromatic structure, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its inherent electronic properties and synthetic tractability provide a versatile scaffold for the development of a diverse array of biologically active compounds. This in-depth technical guide navigates the multifaceted biological significance of aminobenzonitrile derivatives, offering a comprehensive exploration of their structure-activity relationships, mechanisms of action, and the experimental methodologies pivotal to their evaluation. From potent anticancer agents targeting critical signaling pathways to novel antimicrobial and anti-inflammatory compounds, this guide provides field-proven insights and detailed protocols to empower researchers in the rational design and development of next-generation therapeutics based on the aminobenzonitrile core.

The Aminobenzonitrile Isomers: A Tale of Three Scaffolds

The biological and chemical profiles of aminobenzonitrile derivatives are profoundly influenced by the relative positions of the amino and nitrile groups on the benzene ring. The three positional isomers—2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para)—exhibit distinct electronic and steric characteristics that dictate their reactivity and interaction with biological targets.[1]

-

2-Aminobenzonitrile: The proximity of the amino and nitrile groups in the ortho position facilitates intramolecular interactions and directs the synthesis of specific heterocyclic systems, such as quinazolines.[2] Derivatives of 2-aminobenzonitrile are extensively explored for their potential as anticancer agents.[2]

-

3-Aminobenzonitrile: The meta-positioning of the functional groups provides a different electronic distribution, influencing the molecule's overall polarity and binding characteristics. This isomer is a valuable synthon for various heterocyclic compounds with therapeutic potential.

-

4-Aminobenzonitrile: As a para-substituted isomer, 4-aminobenzonitrile often serves as a linear building block, allowing for the extension of molecular scaffolds. It is a key intermediate in the synthesis of numerous pharmaceuticals, including kinase inhibitors and agrochemicals.[3][4] Its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5]

The strategic selection of the aminobenzonitrile isomer is a critical first step in the design of new drug candidates, as it fundamentally shapes the resulting molecule's three-dimensional structure and its ability to engage with specific biological macromolecules.

Anticancer Activity: Targeting the Engines of Malignancy

Aminobenzonitrile derivatives have garnered significant attention for their potent anticancer properties, acting through diverse mechanisms to inhibit tumor growth and proliferation.

Inhibition of Key Signaling Pathways

A primary mechanism through which aminobenzonitrile-based compounds exert their anticancer effects is the inhibition of critical signaling pathways that are often dysregulated in cancer.

The quinazoline scaffold, frequently synthesized from 2-aminobenzonitrile, is a privileged structure in the design of EGFR tyrosine kinase inhibitors.[2] These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling cascades that promote cell proliferation, survival, and metastasis. The substitution pattern on the quinazoline ring, dictated by the initial aminobenzonitrile derivative, is crucial for high-affinity binding.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of aminobenzonitrile derivatives against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

-

ATP

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (aminobenzonitrile derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[6]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the test compound dilutions, recombinant EGFR kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for ATP).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[6]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[6]

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Certain aminobenzonitrile derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[8]

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drug development.[9] Several classes of compounds derived from aminobenzonitrile have been identified as tubulin polymerization inhibitors. These agents bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of test compounds on the polymerization of tubulin into microtubules.[10]

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[11]

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)[11]

-

Glycerol (as a polymerization enhancer)[11]

-

Test compounds (aminobenzonitrile derivatives) dissolved in DMSO

-

Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls

-

Black 96-well plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin reaction mix containing tubulin, polymerization buffer, GTP, fluorescent reporter, and glycerol on ice.

-

Add serial dilutions of the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Cytotoxicity Evaluation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (aminobenzonitrile derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[5]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Table 1: Representative Anticancer Activity of Aminobenzonitrile Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Quinazoline | A549 (Lung) | ~1.32 (for a related derivative) | Doxorubicin | ~0.8 | [2] |

| Quinazoline | MCF-7 (Breast) | ~5.4 (as part of a larger molecule) | Doxorubicin | ~0.5 | [2] |

| 2,4-Diamino-6-iodoquinazoline | MCF-7 (Breast) | ~5.4 | Doxorubicin | ~0.5 | [2] |

Note: IC50 values are highly dependent on the specific derivative and experimental conditions.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Aminobenzonitrile derivatives have shown promise as a new class of antibacterial and antifungal compounds.

Mechanism of Antimicrobial Action

The antimicrobial activity of certain aminobenzonitrile derivatives is attributed to their ability to interfere with essential bacterial processes. For instance, some derivatives act as inhibitors of penicillin-binding proteins (PBPs) and β-lactamases, enzymes crucial for bacterial cell wall synthesis and resistance to β-lactam antibiotics, respectively.[12] In fungi, derivatives of 4-aminobenzonitrile, particularly benzimidazoles, disrupt the assembly of microtubules by inhibiting β-tubulin synthesis, leading to cell division arrest and fungal death.[13]

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of aminobenzonitrile derivatives is typically assessed using standard microbiological techniques.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (aminobenzonitrile derivatives) dissolved in a suitable solvent

-

Positive control antibiotic/antifungal

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound at which no visible growth occurs.[14]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Aminobenzonitrile derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of some aminobenzonitrile derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. By reducing prostaglandin production, these compounds can alleviate pain and inflammation.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

Test compounds (aminobenzonitrile derivatives)

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compounds or controls to the rats via an appropriate route (e.g., oral or intraperitoneal).

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.[15]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The aminobenzonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility and the ability to fine-tune the physicochemical properties of these derivatives through targeted modifications make them highly attractive for drug development. Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors of specific molecular targets.

-

Exploration of Novel Targets: Investigating the potential of aminobenzonitrile derivatives to modulate other disease-relevant pathways.

-

Development of Drug Delivery Systems: Enhancing the pharmacokinetic profiles and therapeutic efficacy of promising candidates through advanced formulation strategies.

-

Comparative Studies of Isomers: Conducting more systematic studies to fully elucidate the structure-activity relationships of the different aminobenzonitrile isomers.

The continued exploration of the chemical space around the aminobenzonitrile core holds immense promise for the development of innovative medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

- 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. (2009). Oncogene, 28(12), 1543-1553.

- Gurova, K. V., et al. (2005). Small molecules that reactivate p53 in tumor cells. Proceedings of the National Academy of Sciences, 102(48), 17448-17453.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

- Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2020). European Journal of Medicinal Chemistry, 198, 112359.

- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.

- Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents. (2015). Journal of Heterocyclic Chemistry, 52(4), 1143-1151.

- Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. (2020). Seminars in Cancer Biology, 65, 1-15.

- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Molecules, 27(19), 6523.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Current protocols in pharmacology (pp. 5-4). John Wiley & Sons.

- Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. (2017). European Journal of Medicinal Chemistry, 125, 1023-1035.

- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113168.

- Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. (2018). Journal of Molecular Structure, 1155, 608-618.

- Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. (2009). European Journal of Medicinal Chemistry, 44(12), 4813-4818.

- Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. (2021). Molecules, 26(11), 3298.

- Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. (2020). Seminars in Cancer Biology, 65, 1-15.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7(1), 1-12.

- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). Journal of visualized experiments : JoVE, (67), e4068.

- Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. (2018). Green Chemistry, 20(1), 157-164.

- Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (2010). Google Patents.

-

Preparation method of aminobenzonitrile. (n.d.). Patsnap. Retrieved from [Link]

- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2000). Journal of the Chinese Chemical Society, 47(5), 1145-1148.

- Method of 2-aminobenzonitrile synthesis. (n.d.). Google Patents.

- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2014). Analytical chemistry, 86(21), 10814-10821.

- Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents.

- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega, 4(26), 21959-21967.

- Process for the preparation of 3-aminobenzonitrile replace. (n.d.). Google Patents.

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

- In Vitro Enzyme Kinetics Analysis of EGFR. (2015). In Methods in molecular biology (pp. 217-231). Humana Press.

Sources

- 1. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. atcc.org [atcc.org]

- 8. woah.org [woah.org]

- 9. Tubulin Polymerization Assay [bio-protocol.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. inotiv.com [inotiv.com]

- 14. apec.org [apec.org]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Guide: Safe Handling and Application of 2-Amino-4-fluoro-6-methylbenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No. 159020-76-5).[1] It is intended for laboratory personnel engaged in research and development, particularly within the pharmaceutical and agrochemical sectors where this compound serves as a critical synthetic intermediate.[2] The narrative synthesizes regulatory data with practical, field-proven insights to ensure a robust safety framework for all experimental workflows.

Core Compound Profile and Associated Hazards

2-Amino-4-fluoro-6-methylbenzonitrile is a substituted aromatic compound whose utility is derived from its reactive functional groups: a primary amine and a nitrile.[3] These sites allow for diverse chemical modifications, while the fluorine atom can impart desirable pharmacological properties to target molecules. However, the same features necessitate a stringent approach to safety.

GHS Hazard Classification

While comprehensive toxicological data for this specific molecule is not extensively published, data from structurally analogous compounds and supplier Safety Data Sheets (SDS) indicate the following classifications under the Globally Harmonized System (GHS).[4][5][6][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin.[5][8] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled.[5][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6] |

Causality Insight: The toxicity profile is characteristic of many functionalized benzonitriles. The primary risks stem from the potential for the compound to interfere with metabolic processes upon absorption and to act as a direct irritant to exposed tissues. All handling protocols must be designed to eliminate routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is critical. Engineering controls provide the primary barrier, supplemented by mandatory personal protective equipment.

Primary Engineering Controls

-